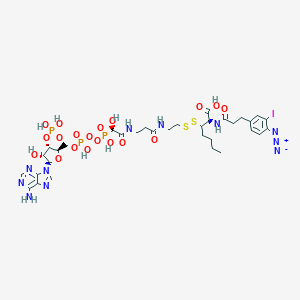
2,3,4-Trichloro-5-fluorobenzoyl chloride
Descripción general
Descripción
Synthesis Analysis
2,3,4-Trichloro-5-fluorobenzoyl chloride is a complex organic compound that serves as an intermediate in the synthesis of various chemical entities. The synthesis process of related compounds often involves multi-step reactions such as oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, starting from simpler benzaldehydes. These methods have been demonstrated to be practical, with high yield and low cost, suggesting a similar approach could be applied for the synthesis of 2,3,4-trichloro-5-fluorobenzoyl chloride (Su Wei-ke, 2008).
Molecular Structure Analysis
The molecular structures and conformational compositions of related halobenzoyl chlorides have been thoroughly investigated through techniques such as gas electron diffraction, normal coordinate calculations, and quantum chemical calculations. These compounds exhibit stable non-planar conformers in the gas phase, highlighting the influence of halogen atoms on their molecular structures. Such analyses can provide insights into the structural aspects of 2,3,4-trichloro-5-fluorobenzoyl chloride (T. Johansen et al., 2013).
Aplicaciones Científicas De Investigación
Application
2,3,4-Trichloro-5-fluorobenzoyl chloride is a complex organic compound that serves as an intermediate in the synthesis of various chemical entities.
Method
The synthesis process of related compounds often involves multi-step reactions such as oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, starting from simpler benzaldehydes.
Results
These methods have been demonstrated to be practical, with high yield and low cost, suggesting a similar approach could be applied for the synthesis of 2,3,4-trichloro-5-fluorobenzoyl chloride.
Role in Environmental Science and Pollution Research
Application
Chlorinated compounds, such as triclosan and its by-products, have been extensively studied for their occurrence, toxicity, and degradation in the environment.
Method
These compounds are used in a wide variety of household and personal care products, leading to their widespread detection in environmental compartments such as sewage treatment plants, natural waters, and sediments.
Results
The degradation of these compounds can lead to the formation of more toxic and persistent chlorinated by-products, highlighting the environmental impact of chlorinated organic compounds and the importance of studying their behavior and effects.
Molecular Structure Analysis
Application
The molecular structures and conformational compositions of related halobenzoyl chlorides have been thoroughly investigated.
Method
Techniques such as gas electron diffraction, normal coordinate calculations, and quantum chemical calculations are used.
Results
These compounds exhibit stable non-planar conformers in the gas phase, highlighting the influence of halogen atoms on their molecular structures.
Synthesis and Chemical Properties
Application
Research into the facile synthesis and antioxidant evaluation of chemical compounds, including isoxazolone derivatives, provides insight into methodologies that could be relevant for synthesizing and studying compounds like 2,3,4-Trichloro-5-fluorobenzoyl chloride.
Method
These studies focus on the development of environmentally friendly procedures for preparing heterocycles, which might include chlorinated benzoyl chlorides as intermediates or targets for synthesis.
Results
The results of these studies can provide valuable insights into the synthesis and properties of 2,3,4-Trichloro-5-fluorobenzoyl chloride.
Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid
Application
2,3,4-Trichloro-5-fluorobenzoyl chloride could potentially be used in the synthesis of 2,4-dichloro-3,5-difluorobenzoyl acid .
Method
The synthesis process involves a reaction sequence including nitration, selective reduction, diazotisation, and chlorination, starting from commercially available 4-chloro-3,5-difluorobenzonitrile .
Results
The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile was achieved in good yield .
Preparation of 2,3,4-Trichloro-5-fluorobenzoyl Chloride
Application
A process for the preparation of 2,3,4-Trichloro-5-fluorobenzoyl chloride has been patented .
Method
The process involves chlorinating 2,4-dichloro-5-fluorobenzotrichloride in the presence of a Friedel-Crafts catalyst, hydrolysing the resulting mixture with water or a water-donating compound, and recovering the 2,3,4-trichloro-5-fluorobenzoyl chloride from the hydrolysis mixture .
Results
The process allows for the preparation of 2,3,4-Trichloro-5-fluorobenzoyl chloride .
Safety And Hazards
In case of inhalation, the victim should be moved to fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed but vomiting should not be induced .
Propiedades
IUPAC Name |
2,3,4-trichloro-5-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl4FO/c8-4-2(7(11)13)1-3(12)5(9)6(4)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAUBUZVERZUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl4FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556662 | |
| Record name | 2,3,4-Trichloro-5-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trichloro-5-fluorobenzoyl chloride | |
CAS RN |
115549-05-8 | |
| Record name | 2,3,4-Trichloro-5-fluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115549-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trichloro-5-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B44783.png)







![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)

